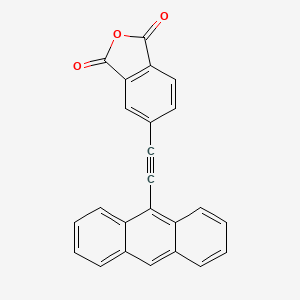![molecular formula C11H17ClN2O B14251885 3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide CAS No. 406713-77-7](/img/structure/B14251885.png)
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide is a chemical compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific research fields. The compound’s structure consists of a tricyclo[3.3.1.1~3,7~]decane core with a chlorine atom and a carbohydrazide group attached, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide typically involves the chlorination of tricyclo[3.3.1.1~3,7~]decane followed by the introduction of the carbohydrazide group. The chlorination can be achieved using chlorine gas under controlled conditions, often in the presence of a catalyst to enhance the reaction rate. The subsequent reaction with hydrazine or its derivatives introduces the carbohydrazide group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in biochemical assays and as potential drug candidates.
Medicine: Research into its pharmacological properties explores its potential as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The tricyclic structure provides stability and enhances binding affinity to the target molecules, making it effective in various biological contexts .
Comparison with Similar Compounds
Similar Compounds
1-Chloroadamantane: Similar in structure but lacks the carbohydrazide group, making it less versatile in chemical reactions.
Tricyclo[3.3.1.1~3,7~]decane-1-carbonitrile: Contains a nitrile group instead of a carbohydrazide, leading to different reactivity and applications.
1-Chloro-3,5-dimethyladamantane: Features additional methyl groups, altering its physical and chemical properties.
Uniqueness
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide stands out due to its unique combination of a tricyclic core, a chlorine atom, and a carbohydrazide group. This combination imparts distinct reactivity and stability, making it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
406713-77-7 |
|---|---|
Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
3-chloroadamantane-1-carbohydrazide |
InChI |
InChI=1S/C11H17ClN2O/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(15)14-13/h7-8H,1-6,13H2,(H,14,15) |
InChI Key |
HCZKSYCPSVDBEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


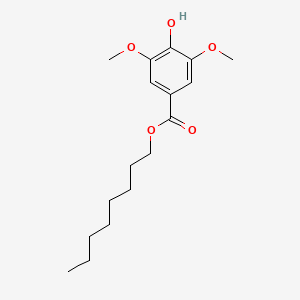
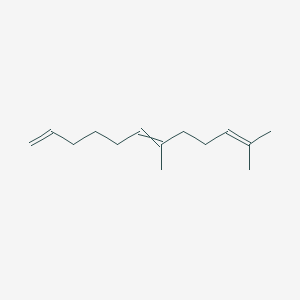

![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)

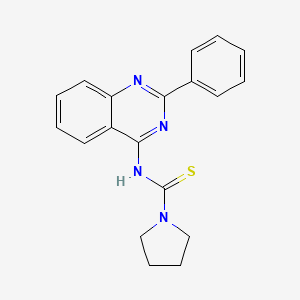
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
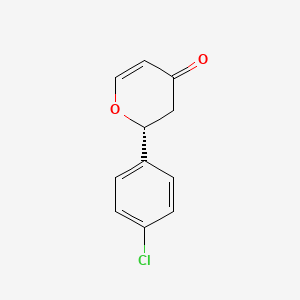
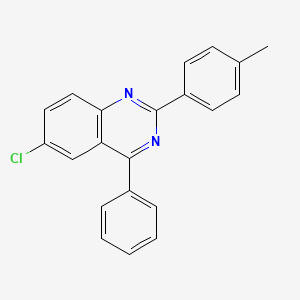
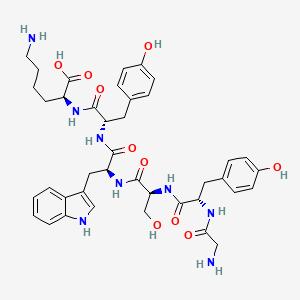
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
